

# A Comparative Guide to Iridium Catalysts Featuring Spiro Ligands for Asymmetric Hydrogenation

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For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of iridium catalysts bearing different spiro-type ligands, focusing on their performance in the asymmetric hydrogenation of ketones and ketoesters. The data presented herein is collated from recent scientific literature to aid in the rational selection of catalysts for specific applications.

The development of chiral spiro ligands has significantly advanced the field of asymmetric catalysis. When coordinated with iridium, these ligands form highly effective catalysts for the enantioselective reduction of prochiral substrates. This guide will focus on a comparative analysis of prominent spiro ligands, including the bidentate SpiroAP and the tridentate SpiroPAP and SpiroSAP ligands, to highlight the impact of ligand architecture on catalytic performance.

## **Performance Comparison of Iridium-Spiro Catalysts**

The efficacy of a catalyst is a multifactorial equation involving its activity, selectivity, and stability. In the context of asymmetric hydrogenation, these factors are quantified by metrics such as turnover number (TON), turnover frequency (TOF), enantiomeric excess (ee%), and reaction yield. The following tables summarize the performance of various iridium-Spiro catalysts in the asymmetric hydrogenation of representative ketone and ketoester substrates.





**Asymmetric Hydrogenation of Ketones** 

Substrate	Catalyst/ Ligand	S/C Ratio	Yield (%)	ee (%)	TON	TOF (h <sup>-1</sup> )
Acetophen one	Ir-(R)- SpiroPAP	1,000,000	96	96	960,000	-
Acetophen one	Ir-SpiroAP	-	-	-	up to 10,000	up to 37,000
Various Aryl Ketones	Ir- SpiroPAP	-	high	high	up to 4,550,000	-

S/C Ratio: Substrate-to-catalyst ratio TON: Turnover Number TOF: Turnover Frequency -: Data not available

Asymmetric Hydrogenation of B-Aryl-B-Ketoesters

Substrate	Catalyst/Lig and	S/C Ratio	Yield (%)	ee (%)	TON
Ethyl 3-oxo- 3- phenylpropan oate	Ir-(R)- SpiroPAP	100,000	98	98	98,000
Ethyl 3-oxo- 3- phenylpropan oate	Ir-(R)- SpiroPAP	1,500,000	82 (conversion)	98	1,230,000
Various β- aryl-β- ketoesters	Ir-(R)- SpiroPAP	1,000	93-98	96-99.8	-

S/C Ratio: Substrate-to-catalyst ratio TON: Turnover Number -: Data not available

#### **Asymmetric Hydrogenation of β-Alkyl-β-Ketoesters**



Substrate	Catalyst/Ligand	ee (%)	TON
Various β-alkyl-β- ketoesters	Ir-SpiroSAP	95-99.9	up to 355,000

**TON: Turnover Number** 

The data clearly indicates that the tridentate SpiroPAP ligand imparts exceptional activity and enantioselectivity to the iridium catalyst, achieving remarkable turnover numbers, particularly in the hydrogenation of aryl ketones and  $\beta$ -aryl- $\beta$ -ketoesters.[1][2] The introduction of an additional coordinating group, such as the pyridine moiety in SpiroPAP, is believed to enhance the stability of the catalyst, preventing deactivation and leading to higher overall efficiency compared to the bidentate SpiroAP ligand.[1][2] For the challenging substrates of  $\beta$ -alkyl- $\beta$ -ketoesters, the tridentate SpiroSAP ligand has demonstrated excellent enantioselectivities and high turnover numbers.[3]

#### **Experimental Protocols**

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are generalized protocols for the preparation of the iridium catalyst and the subsequent asymmetric hydrogenation reaction.

# General Procedure for the Preparation of the Iridium Catalyst

A mixture of [Ir(COD)Cl]<sub>2</sub> and the respective chiral spiro ligand (e.g., SpiroPAP, SpiroAP, SpiroSAP) in a suitable solvent (e.g., 2-methyl-2-butanol, ethanol) is stirred at room temperature in an inert atmosphere (e.g., in a glovebox) for a specified time (e.g., 1 hour) to generate the active catalyst solution.[1][4]

#### **General Procedure for Asymmetric Hydrogenation**

To a solution of the substrate in a suitable solvent, a base (e.g., KOtBu, lithium tert-butoxide) is added, followed by the pre-prepared iridium catalyst solution.[1][4] The reaction mixture is then pressurized with hydrogen gas and stirred at a specific temperature for a designated period.



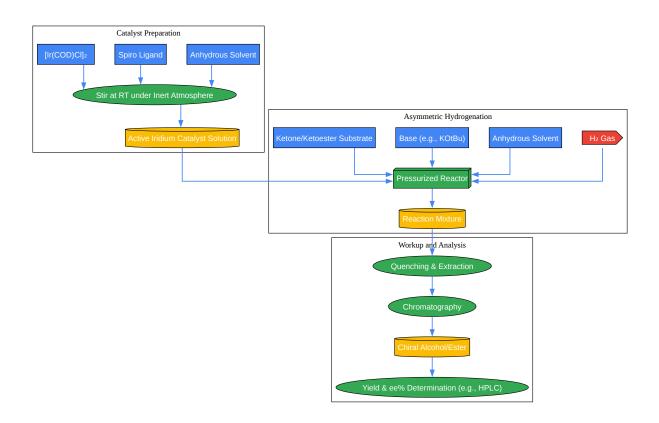
Upon completion, the reaction is worked up, and the product is purified and analyzed to determine yield and enantiomeric excess.

### **Mechanistic Insights and Workflow**

The asymmetric hydrogenation catalyzed by these iridium-spiro complexes is believed to proceed through a series of coordinated steps involving substrate binding, hydride transfer, and product release. The specific coordination of the spiro ligand to the iridium center creates a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to the observed enantioselectivity.

Below is a generalized workflow for a typical asymmetric hydrogenation experiment.





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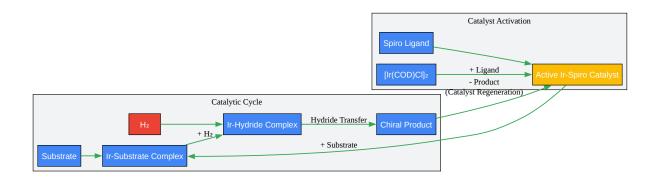
Generalized workflow for iridium-catalyzed asymmetric hydrogenation.



The logical flow of an asymmetric hydrogenation experiment begins with the in situ preparation of the active iridium catalyst. This is followed by the hydrogenation reaction itself, where the substrate is converted to the chiral product in the presence of the catalyst and hydrogen gas. Finally, a workup and analysis stage is required to isolate and characterize the product.

# Signaling Pathway of Catalyst Activation and Hydrogenation

The activation of the iridium precursor by the spiro ligand and the subsequent catalytic cycle for hydrogenation is a complex process. The following diagram illustrates a simplified signaling pathway for this catalytic transformation.



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Simplified signaling pathway of catalyst activation and hydrogenation.

This diagram illustrates the initial activation of the iridium precursor by the spiro ligand to form the active catalyst. The catalytic cycle then proceeds with the coordination of the substrate, followed by the addition of hydrogen to form an iridium-hydride species. The subsequent



transfer of hydride to the coordinated substrate yields the chiral product and regenerates the active catalyst for the next cycle.

In conclusion, the choice of the spiro ligand has a profound impact on the performance of iridium catalysts in asymmetric hydrogenation. Tridentate ligands like SpiroPAP and SpiroSAP generally exhibit superior stability and efficiency compared to their bidentate counterparts, leading to exceptionally high turnover numbers and enantioselectivities. This guide provides a foundational understanding and practical data to assist researchers in selecting the optimal iridium-spiro catalyst system for their synthetic needs.

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